

Synthesis of Feringa ligands using (-)-Bis[(S)-1-phenylethyl]amine hydrochloride

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Compound of Interest

Compound Name: (-)-Bis[(S)-1-phenylethyl]amine
hydrochloride

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Application Notes: Synthesis of Feringa Ligands

Introduction

Feringa ligands, a class of chiral phosphoramidites, have emerged as powerful tools in asymmetric catalysis.[1][2] Developed by the research group of Ben Feringa, these monodentate ligands have demonstrated remarkable success in a variety of metal-catalyzed enantioselective transformations, challenging the long-held belief that high stereocontrol requires rigid bidentate ligands.[1] Their modular synthesis allows for facile tuning of their steric and electronic properties, making them highly versatile for optimizing catalytic activity and enantioselectivity.[2][3]

These ligands have found broad applications in key carbon-carbon and carbon-heteroatom bond-forming reactions, including copper-catalyzed conjugate additions of organozinc reagents to enones, rhodium-catalyzed asymmetric hydrogenations, and iridium-catalyzed allylic alkylations.[4][5] The high levels of enantioselectivity achieved with Feringa ligands have made them invaluable in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries.[6][7]

This application note provides a detailed protocol for the synthesis of a Feringa-type phosphoramidite ligand using **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** as the chiral amine source.

Significance of (-)-Bis[(S)-1-phenylethyl]amine Hydrochloride

The chiral amine moiety is a critical component of the Feringa ligand, as it plays a crucial role in inducing asymmetry in the catalytic transformation. **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** is a commercially available and optically pure starting material that allows for the reliable and scalable synthesis of the corresponding chiral phosphoramidite ligands.^{[4][8]} The use of this specific chiral amine has been shown to lead to high enantioselectivities in various catalytic reactions.^{[1][3]}

Experimental Protocols

This section details the experimental procedures for the preparation of the free amine from its hydrochloride salt and the subsequent synthesis of the Feringa ligand.

Part 1: Preparation of (-)-Bis[(S)-1-phenylethyl]amine (Free Base)

This procedure outlines the liberation of the free amine from its hydrochloride salt.

- Materials:
 - **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride**
 - 6 N Potassium hydroxide (KOH) solution
 - Methyl tert-butyl ether (MTBE)
- Equipment:
 - 500-mL round-bottomed flask
 - Magnetic stir bar and stir plate
 - 500-mL separatory funnel
- Procedure:
 - To a 500-mL round-bottomed flask equipped with a magnetic stir bar, add **(-)-Bis[(S)-1-phenylethyl]amine hydrochloride** (3.3 g, 12.6 mmol), 6 N aqueous KOH solution (60

mL, 360 mmol), and methyl tert-butyl ether (MTBE, 60 mL).^{[4][8]}

- Stir the mixture vigorously for 6 hours at room temperature.
- Transfer the biphasic mixture to a 500-mL separatory funnel.
- Separate the aqueous layer and extract it with MTBE (2 x 40 mL).^{[4][8]}
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free amine as an oil.

Part 2: Synthesis of the Feringa Phosphoramidite Ligand

This protocol describes the synthesis of a BINOL-derived Feringa ligand.

- Materials:
 - (R)-(+)-1,1'-bi(2-naphthol) (BINOL)
 - Phosphorus trichloride (PCl₃)
 - 1-Methyl-2-pyrrolidinone (NMP)
 - Anhydrous Tetrahydrofuran (THF)
 - (-)-Bis[(S)-1-phenylethyl]amine
 - n-Butyllithium (n-BuLi) in hexanes
- Equipment:
 - Flame-dried glassware (three-necked flask, syringe, etc.)
 - Nitrogen inlet
 - Temperature probe
 - Dry ice-acetone bath

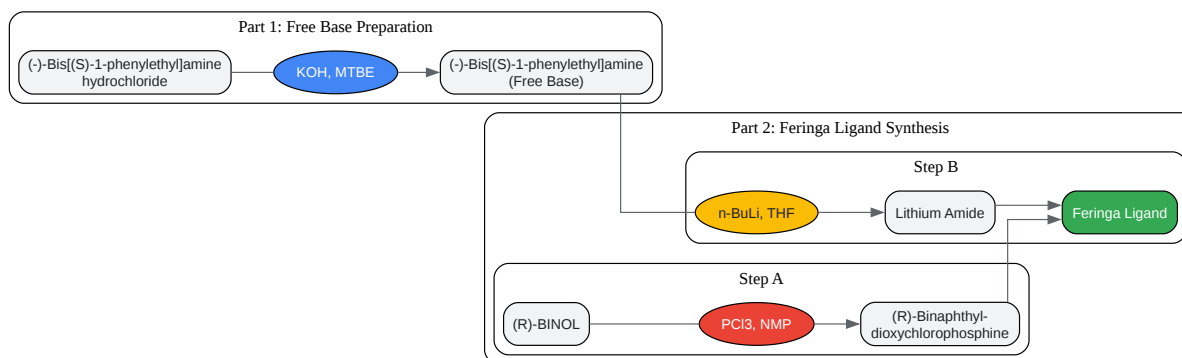
- Procedure:
 - Step A: Synthesis of (R)-(-)-1,1'-Binaphthyl-2,2'-dioxychlorophosphine
 - In a flask, combine (R)-(+)-1,1'-bi(2-naphthol) (7.0 g, 24.5 mmol) and phosphorus trichloride (20.5 mL, 235 mmol).[\[4\]](#)[\[8\]](#)
 - Add a catalytic amount of 1-methyl-2-pyrrolidinone (20 μ L, 0.2 mmol).[\[4\]](#)[\[8\]](#)
 - Heat the mixture in an oil bath at 92 °C for 10 minutes, during which HCl gas will evolve.
[\[4\]](#)[\[8\]](#)
 - Allow the reaction to cool to room temperature. Remove excess PCl_3 under reduced pressure to obtain the crude chlorophosphine.
 - Step B: Synthesis of the Phosphoramidite Ligand
 - In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve (-)-bis-[(S)-1-phenylethyl]amine (1.69 mL, 7.39 mmol) in anhydrous THF (35 mL).[\[4\]](#)[\[8\]](#)
 - Cool the solution to -78 °C using a dry ice-acetone bath.
 - Add n-butyllithium (1.6 M in hexanes, 4.62 mL, 7.39 mmol) dropwise over 15 minutes, maintaining the internal temperature below -68 °C.[\[4\]](#)[\[8\]](#)
 - Warm the resulting solution to -30 °C over 30 minutes and then immediately cool it back down to -78 °C for 1 hour.[\[4\]](#)[\[8\]](#)
 - In a separate flask, dissolve the (R)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine (2.85 g, 8.13 mmol) in dry THF (10 mL).
 - Add this solution dropwise via syringe to the lithium amide solution at -78 °C, keeping the temperature below -68 °C.[\[4\]](#)[\[8\]](#)
 - Maintain the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature and stir for 12 hours.[\[4\]](#)[\[8\]](#)

- Remove the solvent by rotary evaporation to yield the crude Feringa ligand. The product can be further purified by column chromatography.

Data Presentation

| Reagent | Molecular Weight (g/mol) | Amount (g) | Amount (mmol) | Equivalents |
|---|----------------------------|------------|---------------|-------------|
| Part 1: Free Base Preparation | | | | |
| (-)-Bis[(S)-1-phenylethyl]amine hydrochloride | 261.79 | 3.3 | 12.6 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 20.2 | 360 | 28 |
| Part 2A: Chlorophosphine Synthesis | | | | |
| (R)-(+)-1,1'-bi(2-naphthol) | 286.33 | 7.0 | 24.5 | 1.0 |
| Phosphorus Trichloride (PCl ₃) | 137.33 | 32.3 | 235 | 9.6 |
| 1-Methyl-2-pyrrolidinone | 99.13 | ~0.02 | 0.2 | 0.008 |
| Part 2B: Ligand Synthesis | | | | |
| (-)-Bis[(S)-1-phenylethyl]amine | 225.34 | 1.67 | 7.39 | 1.0 |
| n-Butyllithium | 64.06 | - | 7.39 | 1.0 |
| (R)-Binaphthyl-dioxychlorophosphine | 350.75 | 2.85 | 8.13 | 1.1 |

Visualizations



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Caption: Workflow for the synthesis of Feringa ligands.

Caption: Overall reaction scheme for Feringa ligand synthesis.

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